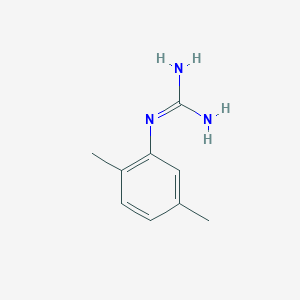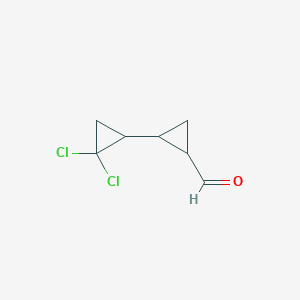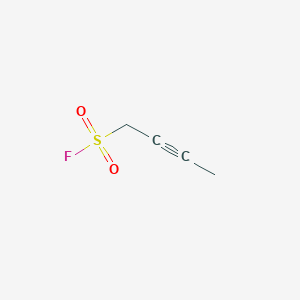![molecular formula C11H12N2O2 B13254284 4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13254284.png)
4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol is a chemical compound with a unique structure that combines a phenol group with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: A wide range of substituted phenol and pyrazole derivatives.
科学的研究の応用
4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines.
Enzyme Inhibition: It can inhibit specific enzymes involved in disease pathways, such as cyclooxygenase.
類似化合物との比較
Similar Compounds
4-Hydroxyphenethyl alcohol: Shares the phenol group but lacks the pyrazole ring.
4-(2-Hydroxyethyl)phenol: Similar structure but without the pyrazole ring.
Tyrosol: A naturally occurring phenolic compound with antioxidant properties.
Uniqueness
4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol is unique due to the presence of both the hydroxyethyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
4-[4-(2-hydroxyethyl)pyrazol-1-yl]phenol |
InChI |
InChI=1S/C11H12N2O2/c14-6-5-9-7-12-13(8-9)10-1-3-11(15)4-2-10/h1-4,7-8,14-15H,5-6H2 |
InChIキー |
JTNSZTYIGGTAGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B13254223.png)

![N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide](/img/structure/B13254233.png)


![3-[1-(4-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13254258.png)

![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13254271.png)


![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)
